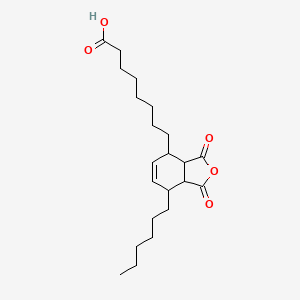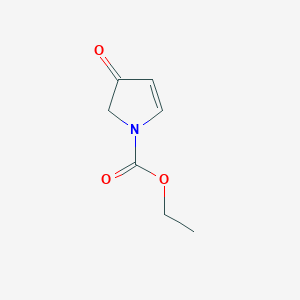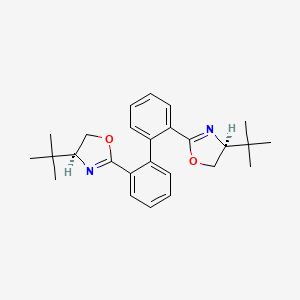
2,2'-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound featuring two oxazoline rings attached to a biphenyl core The presence of the tert-butyl groups adds steric hindrance, influencing the compound’s reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of oxazoline rings from corresponding amino alcohols and carboxylic acids. The reaction conditions often include the use of dehydrating agents to facilitate the cyclization process. For instance, the reaction between 4-tert-butylphenylglycine and 2-bromobenzoyl chloride in the presence of a base like triethylamine can yield the desired oxazoline rings .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl core, especially at positions ortho to the oxazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with molecular targets through its oxazoline rings and biphenyl core. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity. The pathways involved may include coordination with metal ions and interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- 2,2’-Bis((S)-4-(ethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
- 2,2’-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl
Uniqueness
The uniqueness of 2,2’-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl lies in the presence of the bulky tert-butyl groups, which significantly influence its chemical reactivity and stability compared to its analogs. This steric hindrance can lead to unique catalytic properties and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C26H32N2O2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(4S)-4-tert-butyl-2-[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H32N2O2/c1-25(2,3)21-15-29-23(27-21)19-13-9-7-11-17(19)18-12-8-10-14-20(18)24-28-22(16-30-24)26(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-/m1/s1 |
Clé InChI |
LJWGDPWOMPINOU-FGZHOGPDSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
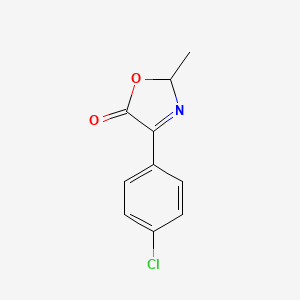
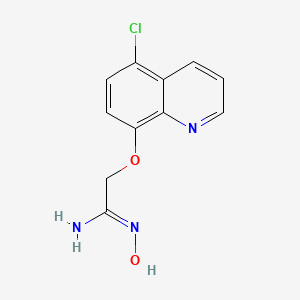
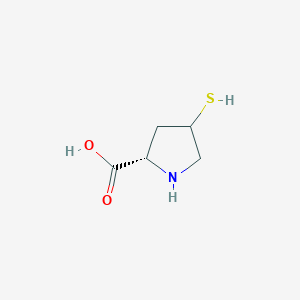
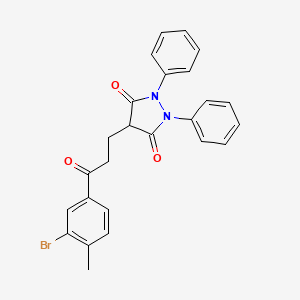
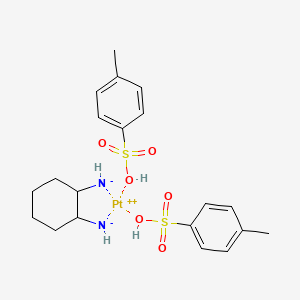

![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
